N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a methylacetamide moiety bearing a thiophen-2-yl group at position 5 (Figure 1).
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-12-4-6-13(7-5-12)23-11-15-19-17(24-20-15)10-18-16(21)9-14-3-2-8-25-14/h2-8H,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYXDJMZJELCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Structural Characteristics
The compound features:
- Oxadiazole Ring : Known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects.
- Methoxy and Thiophenyl Substituents : These groups may enhance the compound's lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 394.43 g/mol.
Research suggests that compounds with oxadiazole moieties often exhibit:
- Antibacterial Activity : The structure may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
- Antifungal Activity : Similar mechanisms as antibacterial activity but targeted towards fungal cell membranes or metabolic processes.
Antibacterial Properties
In vitro studies have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been determined for related compounds in the same class, demonstrating effective inhibition at concentrations as low as 15 μg/mL against specific pathogens like Xanthomonas axonopodis .
Antifungal Properties
The compound exhibits antifungal activity comparable to established antifungal agents. In studies involving similar derivatives:
- Compounds demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against common fungal strains such as Candida albicans and Aspergillus flavus .
Case Studies and Research Findings
- Study on Structural Analogues : A study synthesized various derivatives of oxadiazole compounds, revealing that modifications can significantly enhance antibacterial efficacy. For example, certain derivatives showed improved activity against E. coli compared to traditional antibiotics .
- Mechanistic Insights : Docking studies have indicated that the binding affinity of these compounds to bacterial enzymes is critical for their antibacterial action. This suggests a targeted approach in drug design could enhance efficacy .
- Comparative Analysis : A comparative study highlighted that some oxadiazole derivatives outperform conventional antibiotics like ampicillin in both antibacterial and antifungal activities .
Data Summary
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs reported in the evidence:
Key Observations :
- In contrast, the thiophen-2-yl group in the target compound offers π-electron richness, which could stabilize charge-transfer interactions. Steric Effects: Bulky substituents like trimethylphenoxy () or fused triazolopyridine () may restrict conformational flexibility, whereas the thiophen-2-yl acetamide in the target compound balances steric bulk and flexibility.
Physicochemical and Spectral Data Gaps
- Target Compound : Missing data on melting point, solubility, and spectroscopic signatures (e.g., ¹H NMR, IR) limit direct comparisons. Analogs in and provide benchmarks (e.g., ¹H NMR isomer ratios of 3:1 to 4:1 , IR carbonyl stretches ~1667 cm⁻¹ ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
